Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
Description
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 17502-86-2) is a bicyclic ester with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. Its structure combines a partially saturated naphthalene ring with a methyl ester group at the 1-position. The compound is characterized by high purity (>95% by HPLC) and is stored at +4°C with room-temperature shipping stability . Its applications span synthetic intermediates, catalysis, and pharmaceutical research due to its balanced lipophilicity and reactivity.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNNKNLJHYPKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through the esterification of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
Chemical Synthesis
1. Diels-Alder Reactions
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is utilized in Diels-Alder cycloaddition reactions. This reaction involves the formation of cyclic compounds through the interaction of diene and dienophile components. The compound serves as a dienophile due to its electron-withdrawing carboxylate group, facilitating the formation of complex cyclic structures that are valuable in synthetic organic chemistry .
2. Asymmetric Hydroxylation
Research indicates that this compound can be used as a precursor in asymmetric hydroxylation processes. These processes are crucial for producing chiral alcohols from β-dicarbonyl compounds. The compound undergoes various transformations that yield hydroxylated products with potential applications in pharmaceuticals .
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. Certain analogs exhibit cytotoxic effects against various cancer cell lines. The structural modifications of this compound can lead to enhanced biological activity and selectivity towards cancer cells .
2. Antimicrobial Properties
this compound derivatives have shown promising antimicrobial activity. Investigations into the structure-activity relationship (SAR) of these compounds suggest that modifications to the tetrahydronaphthalene core can improve efficacy against bacterial and fungal pathogens .
Material Science
This compound is also explored for its potential applications in material science. Its derivatives can be utilized in the development of polymers and resins due to their favorable thermal and mechanical properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Biological Activity
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (MTHNC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
MTHNC is characterized by the presence of a tetrahydronaphthalene moiety with a carboxylate ester group. This unique structure contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.
Antimicrobial Properties
Recent studies have indicated that MTHNC exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis (M.tb), with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 1 μg/mL . This suggests potential as a lead compound for developing new anti-tuberculosis agents.
Anticancer Activity
MTHNC has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of the carboxylate group enhances its interaction with cellular targets, potentially leading to increased efficacy in cancer treatment.
The biological activity of MTHNC is largely attributed to its ability to interact with specific molecular targets within cells. The compound's amino group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. For example, it has been suggested that MTHNC may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of MTHNC, a comparison with structurally similar compounds is essential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydronaphthalene | No carboxylate or amino groups | Limited biological activity |
| 1-Methyltetralin | Methyl group instead of an amino group | Moderate antimicrobial activity |
| 5-Aminotetralin | Amino group in a different position | Potential anticancer properties |
MTHNC stands out due to the combination of both an amino group and a carboxylate ester group, enhancing its reactivity and biological activity compared to its analogs .
Study 1: Antimycobacterial Activity
A comprehensive study evaluated the antitubercular activity of MTHNC and its derivatives. The results demonstrated that certain modifications to the structure significantly enhanced potency against M. tuberculosis. The study highlighted the importance of specific functional groups in achieving desired biological effects .
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of MTHNC on various cancer cell lines. The findings revealed that MTHNC induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This suggests potential applications in cancer therapy .
Q & A
Q. How can in vitro models (e.g., hepatocyte cultures) be leveraged to study the ADME (absorption, distribution, metabolism, excretion) properties of this compound?
- Methodological Answer : Use Caco-2 cell monolayers for permeability assays and primary hepatocytes for metabolic stability studies. Quantify metabolites via UPLC-QTOF-MS and compare with in silico predictions (e.g., Simcyp). Incorporate cytochrome P450 inhibition assays to identify drug-drug interaction risks .
Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| CAS Number | 17502-86-2 | |
| Storage Temperature | +5°C | |
| log Kow (Predicted) | 2.8–3.2 |
Q. Table 2. Comparative Toxicity Data for Naphthalene Derivatives
| Compound | Hepatic Toxicity (LD₅₀, mg/kg) | Renal Effects (NOAEL, mg/kg) | Source |
|---|---|---|---|
| Naphthalene | 533 (rat, oral) | 10 (chronic exposure) | |
| 1-Methylnaphthalene | 1,200 (mouse, oral) | 50 | |
| This compound | Under investigation | Pending |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
